molecular formula C34H54O9 B118556 Fusapyrone

Fusapyrone

Cat. No.: B118556
M. Wt: 606.8 g/mol
InChI Key: HEECQDWUNPZALD-ZBNIOBMFSA-N
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Description

Fusapyrone (C₃₄H₅₄O₉) is an antifungal α-pyrone (or γ-pyrone) secondary metabolite first isolated from Fusarium semitectum . It exhibits broad-spectrum antifungal activity against plant pathogens such as Botrytis cinerea, Aspergillus parasiticus, and Penicillium brevi-compactum . Structurally, it features a 2-pyrone core with a glycosylated side chain and a polyketide-derived aliphatic tail .

The biosynthesis of this compound is tightly regulated by epigenetic mechanisms in Fusarium mangiferae, particularly through the histone H3K9 methyltransferase FmKmt1. Loss of FmKmt1 reduces this compound production by ~90%, linking chromatin modification to its biosynthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fusapyrone is primarily biosynthesized by the fungus Fusarium mangiferae. The biosynthesis involves the polyketide synthase enzyme FmPKS40, which is crucial for the production of this compound . The process is regulated by the H3K9 methyltransferase enzyme FmKmt1, which affects the chromatin structure and, consequently, the production of secondary metabolites .

Industrial Production Methods: Industrial production of this compound is typically achieved through fermentation processes involving Fusarium species. The fermentation conditions, including temperature, pH, and nutrient availability, are optimized to maximize the yield of this compound . The compound is then extracted and purified using standard chromatographic techniques.

Chemical Reactions Analysis

Key Reaction Types and Derivatives

Fusapyrone’s core structure—a 2-pyrone ring with glycosyl and aliphatic substituents—allows targeted modifications. Seven derivatives (3, 5–10) and one deoxythis compound derivative (4) have been synthesized through:

  • Acetylation : Pentaacetylation of this compound’s hydroxyl groups yielded derivatives 3, 5, and 6, significantly increasing hydrophobicity and zootoxicity in Artemia salina assays .

  • Glycosyl residue modification : Alterations to the sugar moiety reduced antifungal efficacy but retained selective action against Botrytis cinerea at higher concentrations (25–50 µg/mL) .

  • Aliphatic chain adjustments : Derivatives 7–10, involving chain modifications, showed retained antifungal activity but required elevated doses compared to the parent compound .

Table 1: Structural Modifications and Biological Impact

DerivativeModification TypeAntifungal Activity (vs. This compound)Zootoxicity (LC₅₀, A. salina)
1 (Parent)N/AMIC: 0.78–6.25 µg/mLLow toxicity
3, 5, 6PentaacetylationInactive at ≤50 µg/mLHigh toxicity
7–10Aliphatic chain/glycosyl changesActive at 25–50 µg/mL (B. cinerea)Moderate toxicity

Reaction Mechanisms and Selectivity

  • Hydrophobicity and toxicity : Acetylation increased this compound’s hydrophobicity, correlating with enhanced zootoxicity. This suggests that water solubility inversely affects toxicity in biological systems .

  • Antifungal specificity : Despite structural changes, derivatives 7–10 maintained activity against B. cinerea but lost efficacy against Aspergillus parasiticus and Penicillium brevi-compactum. This highlights the pyrone ring’s critical role in broad-spectrum antifungal action .

Synthetic Challenges and Limitations

  • Selective functionalization : Modifying the pyrone ring without destabilizing its bioactive conformation remains challenging. For example, ring-opening reactions or substitutions at the 3-position often abolish antifungal properties .

  • Scalability : Current methods (e.g., acetylation) require precise stoichiometric control to avoid over-derivatization, which diminishes desired biological effects .

Unanswered Questions and Research Gaps

  • Reagent-specific outcomes : The exact reagents and conditions for synthesizing derivatives 7–10 are not detailed in available literature, limiting reproducibility.

  • Electrochemical modulation : Recent advances in catalytic reactions using electric fields (e.g., MIT’s work on interfacial electrostatic effects ) could revolutionize this compound derivatization but remain unexplored.

Scientific Research Applications

Fusapyrone has demonstrated significant biological activity against a variety of pathogens, particularly fungi. Key findings regarding its biological properties include:

  • Antifungal Properties : this compound and its derivative, deoxythis compound, exhibit considerable antifungal activity against several plant pathogenic fungi such as Alternaria alternata, Aspergillus flavus, and Botrytis cinerea. In particular, this compound has been shown to inhibit the growth of human fungal pathogens like Candida albicans, reducing biofilm formation and hyphal development .
  • Mechanism of Action : The antifungal mechanism involves disrupting biofilms formed by pathogens, which are critical for their virulence. This disruption is particularly relevant in clinical settings where biofilms contribute to persistent infections .
  • Non-Toxicity to Plants : this compound has been tested for phytotoxicity and found to be non-toxic at concentrations that exhibit antifungal activity. This characteristic makes it a promising candidate for agricultural applications without harming plant health .

Agricultural Applications

This compound's antifungal properties suggest several potential applications in agriculture:

  • Biopesticide Development : Given its efficacy against various plant pathogens, this compound can be developed into a biopesticide. Its ability to inhibit fungal growth without adverse effects on plants positions it as a safer alternative to chemical fungicides .
  • Crop Protection : this compound could be utilized in protecting crops from fungal diseases, thereby improving yield and quality. Its application may help mitigate the impact of mycotoxigenic fungi that threaten food safety .

Research on Biosynthesis

Understanding the biosynthesis of this compound is crucial for enhancing its production and application:

  • Genetic Regulation : Research has identified key enzymes involved in the biosynthesis of this compound, such as polyketide synthase (PKS). Studies indicate that the deletion of specific genes (e.g., FmKMT1) significantly affects this compound production, providing insights into its metabolic pathways .
  • Potential for Synthetic Biology : Knowledge gained from this compound biosynthesis can inform synthetic biology approaches to engineer strains capable of producing higher yields or novel derivatives with enhanced properties .

Case Studies

Several case studies highlight the practical applications of this compound:

StudyFindings
1. Biological Characterization Demonstrated antifungal activity against multiple pathogenic fungi; non-toxic to plants; potential for biotechnological applications.
2. This compound Biosynthesis Identified genetic components essential for this compound production; highlighted the role of histone modifications in regulating secondary metabolite biosynthesis.
3. Biofilm Disruption Showed effectiveness in disrupting biofilms of Candida albicans, indicating therapeutic potential in treating fungal infections.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrone Derivatives

Structural Features

Compound Molecular Formula Core Structure Key Modifications Source Organism
Fusapyrone C₃₄H₅₄O₉ γ-Pyrone Glycosylated side chain Fusarium semitectum
Deoxythis compound C₃₄H₅₄O₈ γ-Pyrone Lack of hydroxyl group Fusarium semitectum
Luteapyrone C₂₄H₃₀O₅ γ-Pyrone Shorter aliphatic chain Metapochonia lutea
Acrepyrone A C₁₈H₂₄O₆ γ-Pyrone Cyclic ether moiety Acremonium citrinum
Mixopyronins Varies 4-Hydroxy-2-pyrone N-alkenylcarbamate Myxococcus fulvus

Key Structural Insights :

  • This compound and deoxythis compound differ by a single hydroxyl group, which correlates with their antifungal potency. This compound (IC₅₀: 12 μM against B. cinerea) is ~3× more active than deoxythis compound .
  • Luteapyrone’s shorter chain reduces its antifungal spectrum compared to this compound, targeting only Candida albicans .

Activity Comparison :

  • This compound’s biofilm disruption is unique among pyrone derivatives, making it valuable for agricultural antifungals .

Biological Activity

Fusapyrone is a natural compound primarily derived from the fungus Fusarium semitectum. It has garnered attention for its notable biological activities, particularly its antifungal properties. This article aims to provide a comprehensive overview of this compound's biological activity, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Biosynthesis

This compound belongs to the class of compounds known as α-pyrones. Its biosynthesis involves polyketide synthases (PKS), particularly FmPKS40, which plays a crucial role in the production of this compound and its derivative, deoxythis compound. Research indicates that the loss of specific genes related to histone modification can significantly reduce the production of these compounds, highlighting their intricate biosynthetic pathways .

Antifungal Activity

This compound exhibits significant antifungal activity against various plant pathogenic fungi and some human pathogens. Key findings include:

  • Efficacy Against Plant Pathogens : this compound showed considerable antifungal activity against several filamentous fungi, including Alternaria alternata, Aspergillus flavus, and Botrytis cinerea. It was less effective against Fusarium species .
  • Human Pathogens : The compound also demonstrated effectiveness against agents of human mycoses, particularly within the genus Aspergillus, indicating potential therapeutic applications in treating fungal infections .

Table 1: Antifungal Activity of this compound Against Various Fungi

Fungal SpeciesSensitivity to this compound
Alternaria alternataHigh
Aspergillus flavusHigh
Botrytis cinereaHigh
Cladosporium cucumerinumModerate
Fusarium speciesLow

The antifungal mechanisms of this compound are primarily attributed to its ability to disrupt fungal cell membranes and inhibit key metabolic processes. The compound's interaction with fungal cell walls and membranes leads to increased permeability, resulting in cell death. Additionally, this compound may interfere with the synthesis of essential components required for fungal growth .

Case Study 1: Opportunistic Infection by Fusarium spp.

A notable case involved a 62-year-old male with acute myeloid leukemia who developed an opportunistic infection caused by Fusarium spp. After presenting with fever and skin lesions, laboratory tests confirmed the presence of fungal hyphae in blood cultures. The patient was treated with lipid-based Amphotericin B and Voriconazole, leading to recovery . This case underscores the clinical relevance of this compound and related compounds in treating serious fungal infections.

Research Findings

Recent studies have expanded our understanding of this compound's biological activities:

  • Inhibition of Ochratoxigenic Species : this compound has been tested against ochratoxigenic species within the Aspergillus section Nigri, showing promising results in inhibiting their growth .
  • Disruption of Biofilms : Novel derivatives of this compound have been isolated that demonstrate the ability to disrupt fungal biofilms, which are often resistant to conventional antifungal therapies .

Table 2: Summary of Research Findings on this compound

Study FocusKey Findings
Antifungal ActivityEffective against multiple pathogenic fungi
Mechanism of ActionDisrupts cell membranes and inhibits metabolic processes
Biofilm DisruptionNew derivatives show potential in biofilm inhibition

Q & A

Basic Research Questions

Q. What are the primary methodologies for isolating and purifying fusapyrone from fungal cultures?

this compound is typically isolated from Fusarium species (e.g., F. semitectum) using solvent extraction (e.g., ethyl acetate or methanol) followed by chromatographic techniques such as column chromatography and HPLC. Structural confirmation requires NMR and mass spectrometry, with purity assessed via HPLC (>98%) . Recent studies emphasize the importance of verifying structural revisions (e.g., corrected stereochemistry in 2006) to avoid misinterpretations .

Q. How is the antifungal activity of this compound quantitatively assessed in vitro?

Antifungal efficacy is measured using disk diffusion assays or broth microdilution to determine minimum inhibitory concentrations (MICs). For example, MICs against Aspergillus carbonarius and A. niger range from 6.0 to 11.6 µg/mL, with dose-dependent inhibition of hyphal growth and mycotoxin production . Researchers must standardize fungal strains and growth media to ensure reproducibility.

Q. What model organisms are used to evaluate this compound’s toxicity and environmental safety?

The brine shrimp (Artemia salina) bioassay is commonly employed to assess zoo-toxicity. This compound shows low toxicity (LC50 > 500 µM), while deoxythis compound exhibits moderate toxicity (LC50 = 37.1 µM), highlighting structure-activity differences . Phytotoxicity is tested on plants like tomato seedlings, where this compound does not induce chlorosis or necrosis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported MIC values for this compound across studies?

Discrepancies in MICs (e.g., Aspergillus tubingensis: 11.6 µg/mL vs. other studies) often arise from variations in fungal strain virulence, culture conditions, or solvent carriers. To address this, use CLSI guidelines for antifungal susceptibility testing, include positive controls (e.g., amphotericin B), and report detailed experimental parameters (e.g., pH, incubation time) .

Q. What experimental designs are optimal for studying this compound’s synergistic effects with other antifungals?

Use checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). For example, combining this compound with silver nanoparticles (10–60 nm) synthesized by Fusarium species enhances antifungal activity against postharvest pathogens . Include isobolograms to visualize synergism/antagonism and validate results with in planta assays .

Q. How can structural modifications of this compound improve its bioactivity and stability?

Structure-activity relationship (SAR) studies reveal that the α-pyrone ring and side-chain hydroxyl groups are critical for antifungal activity. Derivatives with alkyl chain modifications show enhanced solubility in polar solvents (e.g., DMSO) and improved efficacy against Botrytis cinerea . Computational modeling (e.g., molecular docking) can predict binding affinity to fungal targets like chitin synthase .

Q. Methodological Challenges and Solutions

Q. How should researchers handle this compound’s poor aqueous solubility in in vivo assays?

Use solubilizing agents like cyclodextrins or lipid-based nanoemulsions. For grapevine trials, this compound dissolved in ethanol (100 µg/mL) reduced A. carbonarius colonization by 6 log units, demonstrating practical applicability despite solubility limitations .

Q. What strategies mitigate this compound degradation during long-term storage?

Store this compound at -20°C in anhydrous DMSO or ethanol. Degradation products can be monitored via LC-MS, with stability studies confirming >90% integrity after 6 months under recommended conditions .

Q. Data Interpretation and Reporting

Q. How can researchers validate this compound’s mechanism of action given its unknown molecular targets?

Combine transcriptomics (RNA-seq) and proteomics to identify differentially expressed genes/proteins in treated fungi. For example, this compound disrupts biofilm formation in Candida spp., suggesting interference with quorum sensing pathways . Use CRISPR-Cas9 knockouts to confirm target relevance .

Q. What criteria should guide the selection of this compound for agricultural vs. clinical applications?

Prioritize this compound for agricultural use due to its low phytotoxicity and efficacy against plant pathogens (e.g., Alternaria alternata). For clinical applications, further toxicity profiling in mammalian cell lines and pharmacokinetic studies are required .

Properties

IUPAC Name

3-[(2S,3R,4S,6S)-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-hydroxy-6-[(4E,6E,9Z)-3-hydroxy-8-(hydroxymethyl)-2,6,10,12-tetramethyloctadeca-4,6,9-trien-2-yl]pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H54O9/c1-7-8-9-10-11-21(2)14-23(4)16-24(19-35)15-22(3)12-13-28(39)34(5,6)29-18-26(37)30(33(41)43-29)32-31(40)27(38)17-25(20-36)42-32/h12-13,15-16,18,21,24-25,27-28,31-32,35-40H,7-11,14,17,19-20H2,1-6H3/b13-12+,22-15+,23-16-/t21?,24?,25-,27-,28?,31+,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEECQDWUNPZALD-ZBNIOBMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)CC(=CC(CO)C=C(C)C=CC(C(C)(C)C1=CC(=C(C(=O)O1)C2C(C(CC(O2)CO)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(C)C/C(=C\C(CO)/C=C(\C)/C=C/C(C(C)(C)C1=CC(=C(C(=O)O1)[C@H]2[C@@H]([C@H](C[C@H](O2)CO)O)O)O)O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H54O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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